molecular formula C6H8ClN3O B2581888 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one CAS No. 98796-09-9

4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one

Cat. No.: B2581888
CAS No.: 98796-09-9
M. Wt: 173.6
InChI Key: ACZYSEPOODWZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name is This compound , derived from the pyridazinone core with substituents at positions 2 (methyl), 4 (chloro), and 5 (methylamino). The molecular formula is C₆H₈ClN₃O , and its molecular weight is 173.6 g/mol .

Property Value
IUPAC Name This compound
Molecular Formula C₆H₈ClN₃O
Molecular Weight 173.6 g/mol
SMILES CNC1=C(C(=O)N(N=C1)C)Cl
InChIKey ACZYSEPOODWZET-UHFFFAOYSA-N

Key functional groups include the pyridazinone ring (with a lactam structure), a chlorine atom at position 4, a methyl group at position 2, and a methylamino substituent at position 5. The methylamino group introduces steric and electronic effects, influencing intermolecular interactions.

X-ray Crystallographic Studies of Pyridazinone Derivatives

While direct crystallographic data for this compound are limited, structural trends from related pyridazinone analogues provide insights:

  • Ring Planarity and Dihedral Angles
    Pyridazinone derivatives typically exhibit a planar core due to conjugation. Substituents at positions 2 and 4 influence ring strain. For example, in 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the pyridazinone ring is nearly perpendicular to the chlorophenyl group (dihedral angle: 85.73°).

  • Hydrogen Bonding Networks
    N—H⋯O and C—H⋯Cl interactions dominate crystal packing. Inversion dimers formed via N—H⋯O bonds are common, as observed in pyridazinone derivatives with amino or hydroxyl groups.

  • Substituent Effects

    • Chloro Group (Position 4) : Enhances electron-withdrawing effects, polarizing the ring and influencing reactivity.
    • Methylamino Group (Position 5) : Introduces hydrogen-bonding capacity and steric bulk, potentially altering molecular packing.

Conformational Analysis via 3D Structure Modeling

Theoretical modeling of this compound reveals:

  • Conformational Flexibility
    The methylamino group at position 5 adopts multiple conformations due to free rotation around the N—C bond. This flexibility may influence bioactivity and crystal packing.

  • Electronic Distribution
    Electron density mapping highlights the electron-rich nature of the pyridazinone ring, with the chlorine atom at position 4 acting as an electron-withdrawing substituent. This creates a dipole moment, favoring interactions with polar molecules.

  • Steric Interactions
    The methyl group at position 2 and methylamino group at position 5 generate steric hindrance, potentially limiting coplanarity with adjacent rings in larger molecules.

Comparative Structural Features with Related Pyridazinone Analogues

Property This compound 4-Chloro-5-(methylamino)-2-phenylpyridazin-3(2H)-one
Substituents 2-Methyl, 4-Cl, 5-Methylamino 2-Phenyl, 4-Cl, 5-Methylamino
Ring Planarity Partially planar due to substituents Planar aromatic system with phenyl group
Hydrogen Bonding N—H⋯O and C—H⋯Cl interactions Dominated by π–π stacking with phenyl group
Electronic Effects Moderate electron withdrawal from Cl and methylamino Strong electron withdrawal from Cl and resonance with phenyl

Key Differences :

  • The 2-phenyl derivative exhibits enhanced aromaticity and π–π stacking, whereas the 2-methyl derivative prioritizes hydrogen bonding.
  • The methylamino group in both compounds enables hydrogen-bond donor/acceptor interactions, critical for molecular recognition.

Properties

IUPAC Name

4-chloro-2-methyl-5-(methylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-8-4-3-9-10(2)6(11)5(4)7/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZYSEPOODWZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98796-09-9
Record name 4-chloro-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridazine and methylamine.

    Chlorination: The 2-methylpyridazine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

    Amination: The chlorinated intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Substitution at Position 2

  • 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one: The methyl group at position 2 contributes to steric compatibility in bromodomain binding pockets, as observed in PCAF and BPTF complexes .
  • No direct biological data is reported, but synthetic routes suggest exploration for broader applications .

Substitution at Position 5

  • Methylamino vs. Dimethylamino: The methylamino group in the target compound allows for hydrogen bonding with bromodomain residues (e.g., Asn803 in BPTF). In contrast, the dimethylamino group in 4-chloro-5-dimethylamino-2-phenylpyridazin-3(2H)-one () may hinder such interactions due to steric and electronic effects .
  • Aromatic and Heterocyclic Amines: Derivatives like 4-chloro-2-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-7-yl)amino]pyridazin-3(2H)-one () exhibit enhanced selectivity for BPTF, likely due to π-stacking interactions from the tetrahydroisoquinoline moiety .

Substitution at Position 4

  • The chloro group at position 4 is conserved across active inhibitors (e.g., 4,5-dichloro-2-methylpyridazin-3(2H)-one, ), suggesting its role in stabilizing the pyridazinone core and modulating electron distribution for target engagement .

Key Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Biological Target Key Findings References
This compound 2-Me, 4-Cl, 5-MeNH PCAF, BPTF Potent inhibitor (IC₅₀ < 1 µM); co-crystal structures resolved
4-Chloro-5-dimethylamino-2-phenylpyridazin-3(2H)-one 2-Ph, 4-Cl, 5-(Me)₂N N/A Synthesized; no reported bioactivity
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones 2-R (alkyl/aryl), 5-Cl, 6-Ph N/A Explored for antioxidant/toxicological profiles
4-Chloro-5-[(1,2,3,4-tetrahydroisoquinolin-7-yl)amino]pyridazin-3(2H)-one 5-Tetrahydroisoquinolinyl BPTF Enhanced selectivity (ΔΔG = -9.8 kcal/mol)
4,5-Dichloro-2-methylpyridazin-3(2H)-one 2-Me, 4-Cl, 5-Cl N/A Intermediate for further derivatization

Structure-Activity Relationship (SAR) Insights

  • Position 2 : Smaller substituents (methyl) enhance compatibility with bromodomain pockets, while bulkier groups (phenyl) may reduce affinity.
  • Position 5: Primary amines (methylamino) favor hydrogen bonding, whereas secondary/tertiary amines (dimethylamino) or aromatic amines modulate selectivity.
  • Position 4 : Chloro substitution is critical for core stability and electronic effects.

Biological Activity

4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one, commonly referred to as CMMP, is a heterocyclic compound belonging to the pyridazine family. Its molecular formula is C₆H₈ClN₃O, characterized by a six-membered ring with two nitrogen atoms. The compound’s unique structure, featuring a chlorine atom at the 4-position and a methylamino group at the 5-position, suggests potential biological activities that merit investigation.

CMMP's structural attributes contribute to its chemical reactivity and biological interactions. The presence of halogen and amino groups often enhances the compound's ability to interact with biological targets, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that CMMP may exhibit significant biological activity through its interactions with specific proteins and cellular pathways. Notably, it has been studied for its potential effects on cancer cell lines and as a metabolite of the herbicide chloridazone.

CMMP's mechanism of action is primarily linked to its ability to interact with bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. This interaction can influence gene expression and cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

  • Cancer Cell Line Studies :
    • A study explored the cytotoxic effects of CMMP on various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The results indicated that CMMP exhibited growth inhibitory effects with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
  • Bromodomain Inhibition :
    • Research published in the Journal of Medicinal Chemistry highlighted CMMP as a potent inhibitor of the p300/CBP-associated factor (PCAF) bromodomain, showing selectivity and cell permeability. The study reported an IC50 value for PCAF inhibition at approximately 0.16 µM, suggesting strong potential for therapeutic applications in cancer treatment .

Comparative Analysis

To better understand CMMP's unique properties, a comparison with structurally similar compounds is beneficial:

Compound NameKey Differences
2-Methyl-5-(methylamino)pyridazin-3(2H)-oneLacks chlorine at the 4-position
4-Chloro-2-methylpyridazin-3(2H)-oneLacks the methylamino group at the 5-position
4-Chloro-5-(methylamino)pyridazin-3(2H)-oneLacks the methyl group at the 2-position

The unique combination of a chlorine atom and a methylamino group in CMMP may confer distinct chemical properties and biological activities not found in similar compounds.

Environmental Impact

As a potential metabolite of chloridazone, understanding CMMP's environmental fate is crucial. Studies have shown that CMMP degrades relatively quickly in soil and water, with half-lives of a few days in soil and hours in water. This rapid degradation may mitigate long-term environmental impacts but raises questions about its short-term biological effects on ecosystems.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one?

A common method involves nucleophilic substitution of a 4,5-dichloropyridazinone precursor with methylamine. For example, in related pyridazinone syntheses (e.g., ), dimethylamine reacts with dichlorinated intermediates in DMF at 353 K using potassium carbonate as a base. This method ensures regioselective substitution at the 5-position, with reaction progress monitored via TLC or HPLC .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For pyridazinone derivatives, single-crystal diffraction (as in and ) resolves bond angles, torsion angles, and hydrogen-bonding networks. Complementary techniques include 1H^{1}\text{H}/13C^{13}\text{C} NMR (to verify methylamino and chloro groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What solvents and conditions optimize its stability during storage?

Pyridazinones are hygroscopic and prone to decomposition under light or moisture. Store at –20°C in inert atmospheres (argon/nitrogen) using anhydrous solvents like DMSO or acetonitrile. Purity should be verified via HPLC before use, as residual amines or chlorinated byproducts may accelerate degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for substituent positioning be resolved?

Discrepancies in NMR assignments (e.g., methylamino vs. chloro group environments) require advanced 2D NMR techniques:

  • COSY : Correlates coupling between adjacent protons.
  • HSQC/HMBC : Maps 1H^{1}\text{H}-13C^{13}\text{C} correlations to confirm substituent connectivity.
  • NOESY : Identifies spatial proximity of groups (e.g., methyl and chloro orientations). Cross-validation with X-ray data () or computational modeling (DFT-optimized structures) is critical .

Q. What strategies improve yield in multi-step syntheses of substituted pyridazinones?

  • Stepwise protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during chlorination.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 8 hours in conventional heating) while minimizing side reactions.
  • Catalytic systems : Palladium catalysts enhance coupling efficiency in aryl-substituted derivatives (analogous to ) .

Q. How to address solubility challenges in biological assays?

Poor aqueous solubility is common. Mitigation approaches include:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound integrity.
  • Prodrug derivatization : Introduce phosphate or acetyl groups to enhance hydrophilicity, later cleaved in vivo.
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability without altering core structure .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in substitution reactions?

Disparities in reaction outcomes (e.g., unexpected byproducts) may arise from:

  • Solvent polarity : DMF vs. THF can alter nucleophilicity of methylamine.
  • Temperature gradients : Inconsistent heating (e.g., oil bath vs. microwave) affects regioselectivity. Systematic DOE (Design of Experiments) studies are recommended to isolate variables .

Q. Why do computational models disagree with experimental spectral data?

  • Conformational flexibility : Gas-phase DFT models may neglect solvent effects or dynamic interconversions.
  • Implicit vs. explicit solvation : Include explicit water molecules in MD simulations to better match experimental 1H^{1}\text{H} NMR shifts. Validate models using force fields (e.g., OPLS-AA) tailored for heterocycles .

Methodological Recommendations

Q. What analytical techniques validate purity for pharmacological studies?

  • HPLC-DAD/ELSD : Detect impurities at <0.1% levels.
  • Elemental analysis : Confirm C/H/N/Cl ratios within ±0.4% of theoretical values.
  • ICP-MS : Screen for heavy metal residues from catalysts .

Q. How to design SAR studies for pyridazinone derivatives?

  • Core modifications : Compare methylamino vs. dimethylamino groups (as in ) for steric/electronic effects.
  • Substituent libraries : Synthesize analogs with halogens (Cl, Br), aryl groups, or heterocycles (e.g., tetrahydroisoquinoline in ) to map bioactivity trends.
  • In silico docking : Use PyMOL or AutoDock to predict binding affinities against target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.